tert-Butyl (1R*,4R*)-4-[(pyridin-2-ylmethyl)amino]-cyclohexylcarbamate
Description
tert-Butyl (1R,4R)-4-[(pyridin-2-ylmethyl)amino]-cyclohexylcarbamate is a chiral cyclohexylcarbamate derivative featuring a pyridin-2-ylmethylamino substituent at the 4-position of the cyclohexyl ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, a common strategy in organic synthesis to enhance stability and control reactivity during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-[4-(pyridin-2-ylmethylamino)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-14-9-7-13(8-10-14)19-12-15-6-4-5-11-18-15/h4-6,11,13-14,19H,7-10,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZMLPAFUIAMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601123429 | |
| Record name | Carbamic acid, N-[trans-4-[(2-pyridinylmethyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286273-76-4 | |
| Record name | Carbamic acid, N-[trans-4-[(2-pyridinylmethyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
A widely employed route involves alkylation of tert-butyl trans-4-aminocyclohexylcarbamate with pyridin-2-ylmethyl bromide under basic conditions:
Protection :
Alkylation :
- The protected amine (1 equiv) is reacted with pyridin-2-ylmethyl bromide (1.2 equiv) in acetonitrile at 60°C for 8–12 hours in the presence of potassium carbonate (K₂CO₃).
- Reaction equation :
$$
\text{Boc-protected amine} + \text{pyridin-2-ylmethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{Target compound} + \text{KBr}
$$ - Yield : 70–78% after silica gel chromatography (cyclohexane/ethyl acetate gradient).
Optimization Insights
- Solvent Choice : Acetonitrile outperforms DMF or THF due to superior solubility of the bromide and reduced side reactions.
- Temperature : Elevated temperatures (60°C) accelerate alkylation but require strict anhydrous conditions to prevent hydrolysis.
- Stereochemical Integrity : The trans configuration is preserved, as confirmed by $$^{1}\text{H}$$-NMR coupling constants ($$J_{1,4} = 10.2\ \text{Hz}$$).
Reductive Amination Approach
Methodology
An alternative route employs reductive amination to install the pyridin-2-ylmethyl group:
Deprotection :
- tert-Butyl trans-4-aminocyclohexylcarbamate is treated with HCl in dioxane to yield trans-4-aminocyclohexylamine hydrochloride.
Reductive Amination :
- The free amine (1 equiv) reacts with pyridine-2-carbaldehyde (1.1 equiv) in methanol using sodium cyanoborohydride (NaBH₃CN) as the reducing agent.
- Reaction equation :
$$
\text{Amine} + \text{pyridine-2-carbaldehyde} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{Secondary amine} + \text{H}2\text{O}
$$ - Yield : 65–70% after recrystallization from ethanol/water.
Reprotection :
- The secondary amine is reprotected with tert-butyl chloroformate in DCM/TEA to afford the target compound (yield: 80–85%).
Advantages and Limitations
- Advantages : Avoids alkylating agents, reducing genotoxic impurity risks.
- Limitations : Lower yields due to equilibrium challenges in imine formation.
Palladium-Catalyzed Coupling Strategies
Buchwald-Hartwig Amination
A state-of-the-art method utilizes palladium catalysis to couple bromocyclohexylcarbamate with pyridin-2-ylmethylamine:
Substrate Preparation :
- 4-Bromo-trans-cyclohexylcarbamate is synthesized via bromination of the Boc-protected amine using N-bromosuccinimide (NBS).
Coupling Reaction :
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent patents highlight transitioning batch processes to continuous flow systems to enhance efficiency:
Environmental Impact
- Solvent Recovery : >90% acetonitrile is reclaimed via distillation, aligning with green chemistry principles.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : >99% purity (C18 column, 70:30 H₂O/MeCN, 1.0 mL/min).
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R*,4R*)-4-[(pyridin-2-ylmethyl)amino]-cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridin-2-ylmethyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding N-oxide, while reduction could produce a secondary amine.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1R*,4R*)-4-[(pyridin-2-ylmethyl)amino]-cyclohexylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1R*,4R*)-4-[(pyridin-2-ylmethyl)amino]-cyclohexylcarbamate involves its interaction with specific molecular targets. The pyridin-2-ylmethyl group can coordinate with metal ions, facilitating catalytic processes. Additionally, the carbamate moiety can undergo hydrolysis, releasing active intermediates that participate in further chemical reactions. The molecular pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural uniqueness lies in its pyridin-2-ylmethylamino group. Key analogs include:
- This substitution likely decreases water solubility compared to the pyridine-containing analog .
- Its density (1.2±0.1 g/cm³) and boiling point (513.1±50.0°C) suggest higher molecular rigidity compared to the target compound .
- tert-Butyl (1R,4R)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate (CAS: 1707367-80-3): Incorporates a fluorinated isoindolinone ring, enhancing metabolic stability and lipophilicity (molecular weight: 348.41) .
Physicochemical Properties
*Estimated based on structural analogy.
Research Findings and Discrepancies
- Purity Variability : While some suppliers report >95% purity for fluorinated analogs , others list null purity data, indicating inconsistencies in quality control .
- Structural Nuances: The pyridin-2-ylmethylamino group in the target compound may confer superior solubility over cyclohexylmethyl analogs but lower thermal stability compared to halogenated benzamido derivatives .
- Synthetic Challenges : Steric hindrance from the trans-1,4-cyclohexyl configuration complicates regioselective functionalization, as observed in tert-Butyl (1R,4R)-4-(2-chlorobenzamido)cyclohexylcarbamate synthesis .
Biological Activity
tert-Butyl (1R*,4R*)-4-[(pyridin-2-ylmethyl)amino]-cyclohexylcarbamate, with the CAS number 1286273-76-4, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C17H27N3O2
- Molecular Weight : 305.42 g/mol
The structure features a cyclohexylcarbamate core with a pyridin-2-ylmethyl amino substituent, which may contribute to its biological activity.
Synthesis
Synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Protection of Amine Groups : To prevent unwanted reactions during synthesis.
- Formation of Carbamate Linkage : Using appropriate coupling agents and conditions to ensure high yield and purity.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.
Antiproliferative Effects
Research has indicated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related pyridine derivatives have shown promising results against breast, colon, and lung cancer cells, suggesting that this compound may also possess similar properties .
The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The pyridine moiety can interact with various receptors, potentially altering signaling pathways critical for cell survival and growth.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antifungal Activity : A study on pyridine derivatives revealed potent antifungal properties against multidrug-resistant Candida species. The minimum inhibitory concentration (MIC) ranged from 4 to 16 µg/mL, indicating strong effectiveness .
- Antiproliferative Studies : Research on fluorinated pyridine derivatives demonstrated significant antiproliferative effects against multiple cancer cell lines, highlighting the potential for similar activity in the tert-butyl carbamate compound .
- In Silico Studies : Molecular docking studies have been utilized to predict interactions between the compound and biological targets, providing insights into its potential efficacy and safety profile.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H27N3O2 |
| Molecular Weight | 305.42 g/mol |
| CAS Number | 1286273-76-4 |
| Antiproliferative Activity (MIC) | 4 - 16 µg/mL |
| Antifungal Activity | Effective against Candida spp. |
Q & A
Q. What safety precautions are required for handling this compound?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods due to potential respiratory irritation.
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention. No acute toxicity is reported, but chronic exposure risks require monitoring .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Chiral auxiliaries : Use (R)- or (S)-configured intermediates (e.g., tert-butyl (1-(4-methoxyphenyl)ethyl)carbamate analogs) to control stereochemistry .
- Kinetic resolution : Enzymatic methods (e.g., lipase-mediated hydrolysis) selectively hydrolyze undesired enantiomers .
- Chiral chromatography : Preparative HPLC with chiral columns (e.g., Chiralcel OD) achieves >99% enantiomeric excess .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
- SAR studies : Analogous compounds like tert-butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate (CAS 1286264-34-3) show enhanced binding to kinase targets due to halogen interactions with hydrophobic pockets .
- Pyridine ring substitutions : Fluorine or methoxy groups at the pyridinyl position (e.g., tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate) modulate solubility and metabolic stability .
Q. How should contradictory NMR data (e.g., splitting patterns) be resolved?
- Solvent effects : Compare spectra in CDCl vs. DMSO-d; hydrogen bonding in DMSO may simplify splitting .
- Dynamic processes : Variable-temperature NMR identifies conformational flipping in the cyclohexane ring, which broadens signals at room temperature .
- 2D NMR : HSQC and HMBC correlations resolve overlapping signals, particularly between cyclohexyl and pyridinyl protons .
Q. What strategies are effective for scaling up synthesis without compromising yield?
- Flow chemistry : Continuous synthesis of intermediates (e.g., tert-butyl carbamate formation) reduces reaction time and improves consistency .
- Catalytic optimization : Use Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts .
- Process analytical technology (PAT) : In-line FTIR monitors Boc protection reactions in real time, ensuring completion before quenching .
Q. How can this compound be utilized in targeted drug delivery systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
